molecular formula C16H19ClN6O B2783914 1-(3-Chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea CAS No. 1396813-44-7

1-(3-Chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea

Cat. No. B2783914
CAS RN: 1396813-44-7
M. Wt: 346.82
InChI Key: HMNAASHDURCROG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea, also known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to target specific proteins in the body, leading to a range of biochemical and physiological effects.

Scientific Research Applications

N-dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including those with chlorophenyl and pyrimidinyl groups, are studied for their extensive pre-systemic and systemic metabolism, which includes N-dealkylation processes. These compounds are investigated mainly for their application in treating depression, psychosis, or anxiety, highlighting their interaction with various neurotransmitter receptors. This research avenue explores the metabolism pathways and potential therapeutic applications of such derivatives (Caccia, 2007).

Pesticide Urinary Biomarker Measurements

The environmental impact of pesticides, including those related to chlorophenyl compounds, is a significant area of study. Research consolidates urinary metabolite concentration measurements to identify trends, patterns, and the need for further research in environmental exposure and its implications (Egeghy et al., 2011).

Anti-inflammatory Activity of Tetrahydropyrimidine Derivatives

Substituted tetrahydropyrimidine derivatives, related to the pyrimidinyl component of the queried compound, have been studied for their in-vitro anti-inflammatory activity. These findings suggest potential pharmaceutical applications in designing anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Urease Inhibitors for Gastric and Urinary Tract Infections

Urea derivatives, including those with complex structures involving chlorophenyl and pyrimidinyl groups, are explored as urease inhibitors. This research is pivotal for developing treatments for infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract, showcasing the medical relevance of urea derivatives (Kosikowska & Berlicki, 2011).

Urea Biosensors

The development of urea biosensors to detect and quantify urea concentration in various environments, including medical settings, is another application of related research. These biosensors utilize enzyme urease and have implications in diagnosing and monitoring diseases related to urea metabolism (Botewad et al., 2021).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN6O/c1-22-5-7-23(8-6-22)15-18-10-14(11-19-15)21-16(24)20-13-4-2-3-12(17)9-13/h2-4,9-11H,5-8H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNAASHDURCROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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